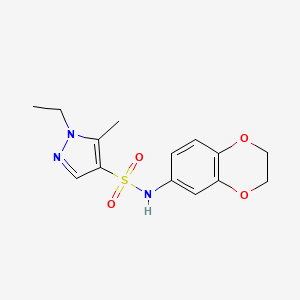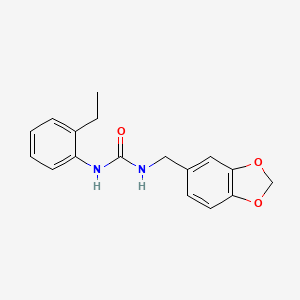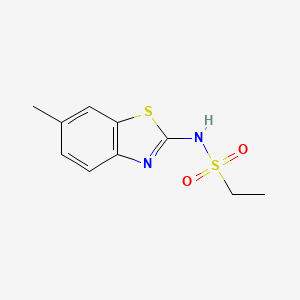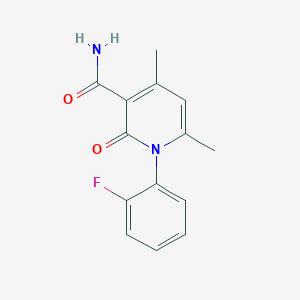
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, also known as GSK-J4, is a small molecule inhibitor that has been developed to target the activity of histone demethylases. This compound has been shown to have potential therapeutic applications in various areas of research, including cancer, inflammation, and neurodegenerative diseases.
作用机制
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide inhibits the activity of JMJD3, which is a histone demethylase. JMJD3 is involved in the regulation of gene expression by removing methyl groups from histones. Inhibition of JMJD3 results in the accumulation of methylated histones, which leads to changes in gene expression. This mechanism of action has been shown to have anti-tumor and anti-inflammatory effects.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit cell proliferation and induce cell death. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which has potential therapeutic applications in various inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its specificity for JMJD3. This allows researchers to study the effects of inhibiting JMJD3 without affecting other histone demethylases. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is its potential toxicity. Careful dose optimization is required to minimize toxicity and ensure that the observed effects are specific to JMJD3 inhibition.
未来方向
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide. One area of research is the development of more potent and selective inhibitors of JMJD3. Additionally, the therapeutic potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in various diseases, including cancer, inflammation, and neurodegenerative diseases, needs to be further explored. Finally, the in vivo efficacy and toxicity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide needs to be studied in animal models to determine its potential as a therapeutic agent.
合成方法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves a series of chemical reactions. The starting material is 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid, which is converted to the corresponding acid chloride. This is then reacted with 1-ethyl-5-methyl-1H-pyrazole-4-amine to form the desired product. The sulfonamide group is introduced by reacting the product with sulfonamide under appropriate conditions. The final product is obtained after purification and characterization.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various areas of research. One of the key areas of research is cancer. This compound has been shown to inhibit the activity of the histone demethylase JMJD3, which is involved in the regulation of gene expression. Inhibition of JMJD3 has been shown to have anti-tumor effects in various cancer cell lines. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-17-10(2)14(9-15-17)22(18,19)16-11-4-5-12-13(8-11)21-7-6-20-12/h4-5,8-9,16H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXTWIUZHXCMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5294075.png)

![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5294091.png)
![1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5294095.png)
![methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5294101.png)
![2-[2-(4-ethylphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5294107.png)

![2,2-dimethyl-3-(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5294118.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5294125.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5294139.png)
![ethyl [{5-[2-amino-3-cyano-6-(1H-pyrrol-3-yl)pyridin-4-yl]pyrimidin-2-yl}(methyl)amino]acetate](/img/structure/B5294157.png)